2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether
Description
Properties
IUPAC Name |
2-benzylsulfanyl-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-8-12(19-2)18-13(15-10)16-14(17-18)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPQTXKVMDIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)OC)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine skeleton, a core structure in this compound, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors.
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets to inhibit their function. The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been reported to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt. This suggests that the compound might have a similar effect on these pathways.
Pharmacokinetics
One study suggested that a drop in potency between biochemical and cell potency was observed, which was presumed to be due to poor cell permeability. This suggests that the compound’s bioavailability might be affected by its permeability.
Result of Action
[1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been reported to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins. This suggests that the compound might have a similar effect on cells.
Action Environment
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported to be influenced by reaction temperature. This suggests that the compound’s action might also be influenced by environmental factors such as temperature.
Biological Activity
2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether (CAS No. 400074-79-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current research findings.
- Molecular Formula : C14H14N4OS
- Molecular Weight : 286.35 g/mol
- Structure : The compound features a triazolo-pyrimidine core with a benzylsulfanyl group and a methoxy substituent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : Studies indicate that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class can inhibit important kinases such as JAK1 and JAK2, which are involved in signaling pathways that regulate cell proliferation and survival.
- Cell Cycle Regulation : Research has shown that these compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis. This is facilitated by the modulation of cell cycle-related proteins and apoptotic markers.
- Signaling Pathways : The compound has been reported to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins involved in cell growth and differentiation, such as ERK1/2 and AKT.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines |
| Anti-inflammatory | Modulates inflammatory pathways through inhibition of cytokine signaling |
| Antiviral | Exhibits activity against certain viral infections by interfering with viral replication mechanisms |
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and increased apoptosis rates through caspase activation.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using a mouse model of acute inflammation. Treatment with the compound significantly reduced edema and levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
Pharmacokinetic studies suggest that while the compound exhibits strong in vitro activity, its efficacy may be limited by poor cell permeability. Further optimization of its chemical structure could enhance bioavailability and therapeutic effectiveness.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison of the target compound with structurally analogous molecules:
Substituent Variations at Position 2
- Benzylsulfanyl vs. Alkyl/Aryl Thioethers :
The benzylsulfanyl group in the target compound contrasts with derivatives bearing chlorobenzylthio (e.g., 2-[(4-chlorobenzyl)thio]-5-methyl analogs in ), which may enhance lipophilicity and target binding. For instance, 2-[(4-chlorobenzyl)thio] derivatives show improved yields (28–56%) compared to the target compound’s synthesis, suggesting steric or electronic effects influence reactivity . - This modification correlates with higher yields (84%) and distinct NMR profiles, indicating enhanced synthetic feasibility .
Substituent Variations at Position 5
- Methyl vs. Halogenated/Alkyl Groups :
The methyl group at position 5 is conserved in many analogs (e.g., DSM265 in ), but substitutions like isopropyl () or trifluoromethyl () alter steric bulk and electronic properties. For example, DSM265 (2-(1,1-difluoroethyl)-5-methyl) demonstrates potent antimalarial activity by targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), highlighting the importance of position 5 in bioactivity .
Substituent Variations at Position 7
- Methoxy vs. Compounds like 1 () feature a pentafluorosulfanylphenylamine group at position 7, enhancing interactions with hydrophobic enzyme pockets .
Q & A
Basic: What synthetic methodologies are employed to synthesize 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether?
Methodological Answer:
The compound is typically synthesized via multi-component condensation reactions. A representative approach involves reacting 3-amino-5-benzylthio-1,2,4-triazole with aromatic aldehydes and β-keto esters under microwave irradiation (323 K for 30 min in ethanol). This method yields dihydrotriazolopyrimidine derivatives, which are subsequently oxidized or functionalized to obtain the target compound. Recrystallization from ethanol or acetone ensures purity, with yields ranging from 11% to 56% depending on substituents .
Key Data:
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
- Recrystallization solvents : Ethanol, acetone (for single-crystal growth).
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters a = 7.5884 Å, b = 10.7303 Å, c = 14.8825 Å, and angles α = 70.655°, β = 86.097°, γ = 70.032°. SHELXTL (v6.12) or SHELXL-97 is used for refinement, with R-factors < 0.047. Planarity analysis of the triazolopyrimidine core reveals maximum deviations of 0.034 Å, and π-π stacking interactions (centroid distances: 3.63–3.88 Å) stabilize the crystal lattice .
Key Data:
- Software : SHELXTL/SHELXL for refinement .
- Interactions : π-π stacking between triazolopyrimidine rings .
Advanced: How do substituent modifications at the benzylsulfanyl or pyrimidine positions affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:
- Benzylsulfanyl group : Enhances lipophilicity, improving membrane permeability. Substitution with electron-withdrawing groups (e.g., Cl, CF₃) increases target binding affinity.
- Methyl ether at C7 : Reduces metabolic degradation compared to hydroxyl analogs.
- Triazolopyrimidine core : Critical for π-stacking interactions with enzyme active sites (e.g., Plasmodium falciparum DHODH inhibition, IC₅₀ < 100 nM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
